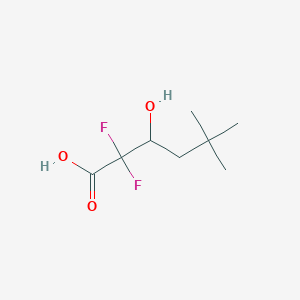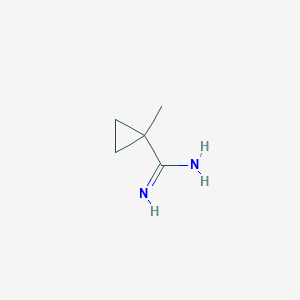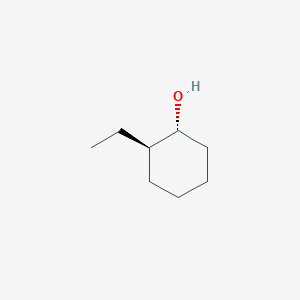
trans-2-Ethyl-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Ethyl-cyclohexanol: is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is a stereoisomer of 2-ethyl-cyclohexanol, specifically in the trans configuration, where the ethyl group and the hydroxyl group are on opposite sides of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-ethyl-cyclohexanone: One common method to synthesize trans-2-ethyl-cyclohexanol is through the hydrogenation of 2-ethyl-cyclohexanone. This reaction typically requires a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions.
Reduction of 2-ethyl-cyclohexanone: Another method involves the reduction of 2-ethyl-cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound often involves the catalytic hydrogenation of 2-ethyl-cyclohexanone. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Ethyl-cyclohexanol can be oxidized to form 2-ethyl-cyclohexanone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form various hydrocarbons, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Ethyl-cyclohexanone.
Reduction: Various hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of other compounds: trans-2-Ethyl-cyclohexanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential therapeutic uses: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry:
Solvent: It is used as a solvent in various industrial applications due to its chemical properties.
Fragrance and flavor industry: The compound is also used in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of trans-2-ethyl-cyclohexanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of hydrocarbons.
Comparación Con Compuestos Similares
2-Ethyl-cyclohexanol (cis and trans isomers): These isomers differ in the spatial arrangement of the ethyl and hydroxyl groups.
Cyclohexanol: A simpler analog without the ethyl group.
2-Methyl-cyclohexanol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: trans-2-Ethyl-cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other specialized applications.
Propiedades
Número CAS |
4276-43-1 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
CFYUBZHJDXXXQE-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@@H]1CCCC[C@H]1O |
SMILES canónico |
CCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

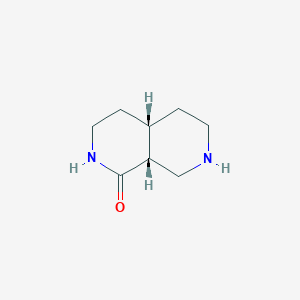
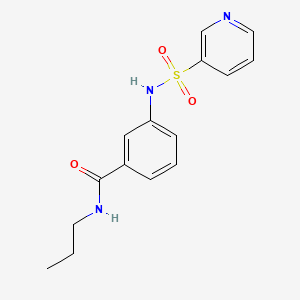
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
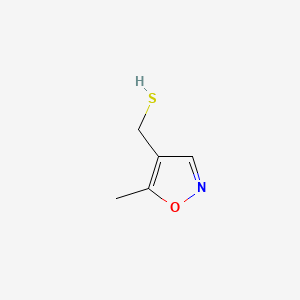

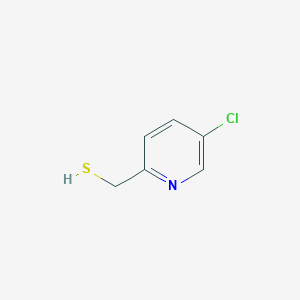
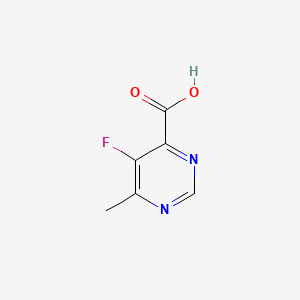
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
